3,4-Diiodothiophene

Photoelectron Spectroscopy Electronic Structure Materials Science

3,4-Diiodothiophene is a halogenated heterocyclic compound belonging to the diiodothiophene isomer family. Its molecular formula is C4H2I2S, with a molecular weight of 335.93 g/mol.

Molecular Formula C4H2I2S
Molecular Weight 335.93 g/mol
CAS No. 19259-08-6
Cat. No. B3049076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diiodothiophene
CAS19259-08-6
Molecular FormulaC4H2I2S
Molecular Weight335.93 g/mol
Structural Identifiers
SMILESC1=C(C(=CS1)I)I
InChIInChI=1S/C4H2I2S/c5-3-1-7-2-4(3)6/h1-2H
InChIKeyWPYTZXCRMJJEBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diiodothiophene (CAS 19259-08-6): Key Properties and Class Definition for Scientific Procurement


3,4-Diiodothiophene is a halogenated heterocyclic compound belonging to the diiodothiophene isomer family. Its molecular formula is C4H2I2S, with a molecular weight of 335.93 g/mol [1]. The compound is characterized by iodine atoms substituted at the 3- and 4-positions of the thiophene ring , a substitution pattern that dictates its distinct reactivity and physical properties compared to other diiodothiophene isomers. It serves primarily as a versatile building block in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions such as Suzuki and Stille couplings, for the construction of conjugated polymers and functional materials .

Why In-Class Substitution of 3,4-Diiodothiophene with Other Diiodothiophene Isomers is Scientifically Invalid


Generic substitution of 3,4-diiodothiophene with other diiodothiophene isomers, such as 2,5-diiodothiophene, is not scientifically justified due to fundamental differences in electronic structure, physical state at standard conditions, and resulting reactivity profiles. The distinct substitution pattern directly impacts key molecular properties, including ionization energy and melting point [1]. These variations critically influence the compound's performance in material fabrication and its suitability as a monomer for specific polymer topologies, making one isomer unfit as a drop-in replacement for another in precise synthetic applications.

Quantitative Differentiation Guide: 3,4-Diiodothiophene vs. In-Class Analogs for Procurement Decisions


Higher Ionization Energy: Distinct Electronic Character Compared to 2,5-Diiodothiophene

3,4-Diiodothiophene exhibits a higher ionization energy (IE) of 8.45 eV, measured by photoelectron spectroscopy, compared to 2,5-diiodothiophene, which has a reported IE value of 8.35 eV [1][2]. This difference of 0.10 eV indicates a distinct electronic structure, where the 3,4-isomer is less prone to oxidation, a critical parameter for applications in organic electronics and material stability.

Photoelectron Spectroscopy Electronic Structure Materials Science

Liquid State at Room Temperature: A Critical Physical Form Differential vs. Solid 2,5-Diiodothiophene

The physical state of 3,4-diiodothiophene is a liquid at standard ambient temperature, with a reported melting point of -10 °C . In stark contrast, 2,5-diiodothiophene is a solid with a melting point range of 37-41 °C [1]. This fundamental difference dictates divergent handling requirements and formulation strategies.

Chemical Handling Formulation Physical Property

Optoelectronic Tunability: Bandgap Control in 3,4-Disubstituted Polymeric Derivatives

The 3,4-substitution pattern on the thiophene ring provides a unique scaffold for tuning electronic properties in polymeric materials. Research shows that by introducing specific substituents at the 3- and 4-positions of 3,4-diiodothiophene-derived monomers, the bandgap of the resulting polymers can be finely adjusted [1]. For instance, a series of 2,5-alkynyl substituted 3,4-diiodothiophene derivatives exhibited nearly identical bandgaps of approximately 2.97 eV, as determined by UV-Vis spectroscopy and cyclic voltammetry [2].

Organic Electronics Conjugated Polymers Bandgap Engineering

Recommended Application Scenarios for 3,4-Diiodothiophene Based on Differentiating Evidence


Synthesis of 3,4-Disubstituted Polythiophenes for Conjugated Polymer Research

As demonstrated by its unique 3,4-substitution pattern that enables HOMO-LUMO level tuning , 3,4-diiodothiophene is the preferred monomer for synthesizing poly(3,4-disubstituted)thiophenes via direct heteroarylation polymerization. This application is ideal for research groups focused on creating novel conjugated polymers with tailored electronic and optical properties for use in organic field-effect transistors (OFETs) or photovoltaic cells.

Regioselective Cross-Coupling Reactions Requiring Orthogonal Reactivity

The specific positioning of iodine atoms on the 3- and 4-positions of the thiophene ring provides a distinct regioselectivity profile compared to 2,5-diiodothiophene. This makes 3,4-diiodothiophene the compound of choice in multi-step synthetic sequences, such as those employing iterative Suzuki or Stille couplings, where the goal is to functionalize specific positions on a thiophene core to build complex molecular architectures .

Liquid-Phase Formulation and Large-Scale Chemical Processing

Given its liquid physical state at room temperature (melting point -10 °C) , 3,4-diiodothiophene offers significant handling advantages over its solid isomer 2,5-diiodothiophene (melting point 37-41 °C). It is particularly well-suited for applications requiring liquid-phase reactions or formulations, where it can be used directly without the need for additional solvents or heating, simplifying process development and scale-up activities.

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